B1580206 L-CYSTEINE, S-BENZYL (3-13C)

L-CYSTEINE, S-BENZYL (3-13C)

Cat. No.: B1580206
M. Wt: 212.27
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Description

Historical Context of Isotopically Labeled Amino Acids

The development of isotopically labeled amino acids traces back to the mid-20th century, with deuterium and carbon-14 being among the earliest isotopes used for metabolic studies . However, the advent of stable isotope labeling by amino acids in cell culture (SILAC) in 2002 revolutionized quantitative proteomics by enabling non-radioactive, metabolic incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins . Matthias Mann’s pioneering work demonstrated that SILAC could quantify protein expression differences with high accuracy, bypassing the limitations of radioactive tracers .

L-Cysteine derivatives, including S-benzyl variants, gained prominence due to their role in redox biology and protein folding. The synthesis of S-benzyl-L-cysteine (CAS 3054-01-1 ) provided a stable precursor for protecting cysteine thiols during peptide synthesis . The introduction of ¹³C labeling at specific positions further enhanced its utility in resolving complex biochemical pathways .

Table 1: Key Milestones in Isotopic Labeling of Amino Acids

Year Development Significance
1940 Use of ¹⁴C-labeled amino acids Enabled early metabolic flux studies
2002 SILAC methodology introduced Revolutionized quantitative proteomics
2010 Hyperplexing (SILAC + isobaric tags) Enabled 18-plex quantitative analyses

Role of Stable Isotopes in Biochemical Research

Stable isotopes like ¹³C, ¹⁵N, and ²H have become indispensable for:

  • Metabolic Tracing : Tracking carbon flux in pathways such as glycolysis and the tricarboxylic acid cycle .
  • Protein Dynamics : Quantifying turnover rates and post-translational modifications .
  • Structural Biology : Enhancing NMR sensitivity for resolving protein conformations .

L-Cysteine, S-benzyl (3-¹³C) exemplifies these applications. In NMR, the ¹³C label at the third carbon position produces distinct chemical shifts in heteronuclear single quantum coherence (HSQC) spectra, allowing researchers to monitor cysteine-containing peptides in complex mixtures . For MS, the mass difference between ¹²C and ¹³C isotopes facilitates precise quantification of protein abundance ratios in SILAC experiments .

Table 2: Comparative Advantages of ¹³C Labeling

Technique Application Benefit of ¹³C Labeling
NMR Chemical shift analysis Resolves overlapping peaks in crowded spectra
MS Quantitative proteomics Reduces interference from natural isotopes
Metabolic Flux analysis in cell cultures Provides positional isotopomer data

Significance of Carbon-13 Labeling in Cysteine Derivatives

The ¹³C label in L-cysteine, S-benzyl (3-¹³C) offers unique advantages:

  • Stereochemical Stability : The benzyl group prevents disulfide bond formation, preserving the thiol group for downstream reactions .
  • Isotopic Purity : Commercial preparations achieve >99% ¹³C enrichment, minimizing background noise in spectral analyses .
  • Synthetic Versatility : Used to prepare isotopically labeled glutathione and metallothioneins, critical for studying oxidative stress .

In one study, ¹³C-labeled S-benzyl cysteine derivatives were employed to map cysteine oxidation states in Entamoeba histolytica using capillary electrophoresis-time-of-flight MS, revealing novel thiazolidine-carboxylic acid metabolites . Similarly, ¹³C-edited NMR experiments with cholamine-derivatized carboxyl groups enabled detection of low-abundance metabolites in A549 cell extracts .

Structural Analysis of L-Cysteine, S-Benzyl (3-¹³C)

Property Value Source
Molecular Weight 212.27 g/mol
¹³C Position C3 (β-carbon of cysteine backbone)
Storage Conditions -5°C to 5°C, protected from light

Properties

Molecular Weight

212.27

Origin of Product

United States

Scientific Research Applications

Biochemical Research

1.1 Metabolic Studies

L-Cysteine, S-benzyl (3-13C) is utilized in metabolic studies to trace sulfur metabolism pathways. Its isotopic labeling allows researchers to monitor the incorporation of sulfur into biomolecules, providing insights into metabolic fluxes and the role of cysteine in cellular processes. Studies have shown that labeled cysteine can help elucidate the mechanisms of sulfur assimilation and its impact on plant physiology, particularly in photosynthesis and oxidative stress responses .

1.2 Antioxidant Mechanisms

As a thiol-containing amino acid, L-cysteine plays a crucial role in antioxidant defense systems. Research indicates that S-benzyl-L-cysteine can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are vital for mitigating oxidative stress in cells. This property makes it a valuable compound for studying oxidative damage and the protective effects of antioxidants in various biological systems .

Pharmacological Applications

2.1 Drug Development

L-Cysteine derivatives, including S-benzyl-L-cysteine, are explored for their potential as therapeutic agents. They have been investigated for their ability to inhibit specific enzymes involved in disease processes, such as O-acetylserine(thiol) lyase (OAS-TL), which is crucial for cysteine biosynthesis. Inhibition of this enzyme can lead to altered growth and photosynthesis in plants, indicating potential agricultural applications .

2.2 Mucolytic Agents

L-Cysteine is known for its mucolytic properties, which help break down mucus in respiratory diseases. The S-benzyl derivative may enhance these effects, making it a candidate for developing improved treatments for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Environmental Studies

3.1 Plant Growth and Photosynthesis

Recent studies have demonstrated that S-benzyl-L-cysteine can significantly impact plant growth and photosynthetic efficiency. For example, research on Ipomoea grandifolia showed that treatment with S-benzyl-L-cysteine inhibited growth and reduced photosynthetic parameters such as chlorophyll content and gas exchange rates. This indicates its potential use as a tool for studying plant responses to environmental stressors .

3.2 Soil Health and Sulfur Dynamics

In soil science, L-cysteine derivatives are used to investigate sulfur dynamics and their effects on soil health. By tracing the isotopic label through soil microbial communities, researchers can gain insights into sulfur cycling processes and the role of organic sulfur compounds in nutrient availability .

Case Studies

Study TitleFocusFindings
Exploring S-Benzyl-L-Cysteine as an O-acetylserine(thiol) Lyase InhibitorPlant PhysiologyInhibition of OAS-TL led to reduced growth and increased oxidative stress indicators in Ipomoea grandifolia .
Hydrogel Formation from Cyclic DipeptidesMaterial ScienceA cyclic dipeptide containing S-benzyl-L-cysteine formed a stable hydrogel with potential biomedical applications .
Oxidation Mechanisms of Cysteine DerivativesPharmacologyInvestigated stereoselective oxidation by liver microsomes, highlighting metabolic pathways involving L-cysteine derivatives .

Comparison with Similar Compounds

Table 1: Isotopic Variants of S-Substituted L-Cysteine Derivatives

Compound Name Isotopic Label CAS (Labeled) Molecular Weight Key Applications Reference
L-Cysteine, S-Benzyl (3-¹³C) ³-¹³C 79761-09-4 212.27 NMR, metabolic tracing
DL-Cysteine, S-Benzyl (1-¹³C) ¹-¹³C 77284-35-6 211.25 Racemic metabolic studies
L-Cysteine (3,3-²H₂) ³,³-²H₂ N/A 124.17 Deuterium-based MS analysis
L-Cysteine-N-T-BOC, S-Benzyl (3-¹³C) ³-¹³C 201612-59-1 311.35 Peptide synthesis (N-protected)

Key Findings :

  • Positional Isotope Effects : The 3-¹³C label in L-Cysteine, S-Benzyl (3-¹³C) allows targeted tracing of the β-carbon in cysteine metabolism, which is critical for studying thiol-group reactivity in enzymes like cysteine desulfhydrases . In contrast, 1-¹³C-labeled DL-Cysteine, S-Benzyl is used in racemic studies to assess stereochemical influences on metabolic pathways .
  • Deuterated Analogues : Compounds like L-Cysteine (3,3-²H₂) are preferred in mass spectrometry (MS) due to deuterium’s stability, whereas ¹³C labels are optimal for NMR sensitivity .

Comparison Based on S-Substituents

Table 2: Structural and Functional Differences in S-Substituted Cysteine Derivatives

Compound Name S-Substituent Key Properties Applications Reference
L-Cysteine, S-Benzyl (3-¹³C) Benzyl Hydrophobic, stable under acidic conditions Protein modification, NMR
N-Acetyl-S-Benzyl-L-cysteine (BMA) Benzyl + Acetyl Water-soluble metabolite Biomarker for VOC exposure
S-Methyl-L-cysteine Methyl Polar, participates in methyl-group transfer Antioxidant research
S-Trityl-L-cysteine Trityl Bulky, protects thiol during synthesis Peptide chemistry

Key Findings :

  • Benzyl vs. Methyl Groups : The benzyl group in L-Cysteine, S-Benzyl enhances lipophilicity , making it suitable for membrane-associated studies, while S-Methyl derivatives are more polar and involved in redox cycling (e.g., glutathione synthesis) .
  • Metabolic Fate : S-Benzyl-L-cysteine is metabolized to N-Acetyl-S-Benzyl-L-cysteine (BMA), a urinary biomarker of volatile organic compound (VOC) exposure, distinguishing it from S-Methyl or S-Carbamoylethyl derivatives linked to acrylamide toxicity .

Stereochemical and Protecting Group Modifications

  • L vs. DL Forms: The L-configuration of S-Benzyl (3-¹³C) ensures compatibility with enzymatic systems, whereas DL mixtures (e.g., DL-Cysteine, S-Benzyl) are used in racemic crystallography or toxicity assays . Notably, D-cysteine induces anemia in rats, unlike its L-counterpart .
  • N-Protecting Groups: The addition of T-BOC or FMOC groups (e.g., L-Cysteine-N-T-BOC, S-Benzyl) prevents unwanted amino-group reactions during solid-phase peptide synthesis, a feature absent in unprotected derivatives .

Comparison with Urinary Metabolites

L-Cysteine, S-Benzyl (3-¹³C) serves as a precursor to N-Acetyl-S-Benzyl-L-cysteine (BMA) , a metabolite detected in individuals exposed to benzyl chloride or tobacco smoke . This contrasts with metabolites like N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (from acrolein exposure) or N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (from acrylamide), which derive from cysteine derivatives with smaller or more reactive substituents .

Preparation Methods

General Synthetic Strategy

The synthesis of L-Cysteine, S-benzyl (3-13C) typically involves the following key steps:

  • Starting Material: The process begins with L-cysteine or cystine labeled at the 3-position with 13C.
  • S-Benzylation: Introduction of the benzyl group onto the sulfur atom of cysteine to protect the thiol functionality.
  • Enantiomeric Purity Maintenance: Ensuring that the stereochemistry at the α-carbon is preserved during synthesis.

The benzyl group is introduced via an S-arylation reaction, where the thiol group of cysteine reacts with a benzyl halide (commonly benzyl bromide) in the presence of a suitable coupling agent.

Enantioselective S-Benzylation Using Copper Coupling Agents

A key method for preparing S-aryl cysteine derivatives, including S-benzyl cysteine, is described in patent US6765109B1. This method is highly relevant for the preparation of L-Cysteine, S-benzyl (3-13C) due to its enantioselectivity and efficiency.

Key features of this method:

  • Coupling Agent: Copper or copper salts (e.g., cupric bromide, cupric oxide, cuprous iodide) act as catalysts to facilitate the cleavage of the disulfide bond in cystine and promote S-arylation.
  • Aryl Halide: Benzyl bromide (an aryl halide) is used as the benzylating agent.
  • Reaction Conditions: The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide, or dimethyl sulfoxide (DMSO).
  • Temperature: Typically between 80°C and 150°C, with optimal yields around 115°C to 125°C.
  • Stoichiometry: Benzyl bromide is used in slight excess (about 1.1 to 3 equivalents) to ensure complete reaction.
  • Enantiomeric Excess: The process yields S-benzyl cysteine with enantiomeric excess greater than 96%, often exceeding 99.5%, preserving the L-configuration.
  • Thiolate Generation: The thiolate intermediate is generated in situ from cystine or cysteine without isolation, simplifying the procedure.

Reaction Scheme (Simplified):

$$
\text{Cystine (3-}^{13}\text{C)} + \text{Cu coupling agent} + \text{Benzyl bromide} \rightarrow \text{L-Cysteine, S-benzyl (3-}^{13}\text{C)}
$$

Detailed Reaction Parameters and Optimization

Parameter Description / Preferred Conditions
Starting Material Cystine or L-cysteine labeled at 3-position with 13C
Coupling Agent Copper metal or copper salts (cupric bromide, cupric oxide)
Aryl Halide Benzyl bromide (C6H5CH2Br)
Solvent DMF, DMSO, or dimethylacetamide
Temperature 115°C to 125°C (optimal range)
Reaction Time Several hours, typically 2–6 hours
Stoichiometry Benzyl bromide: 1.1 to 3 equivalents
Enantiomeric Excess >96%, preferably >99.5%
Work-up Standard aqueous quench followed by purification (e.g., chromatography)

Mechanistic Insights

  • The copper coupling agent facilitates the cleavage of the disulfide bond in cystine, generating a reactive copper thiolate intermediate.
  • The thiolate intermediate then undergoes nucleophilic attack on the benzyl bromide, forming the S-benzylated product.
  • The reaction proceeds with retention of stereochemistry due to the mild conditions and selective catalysis.
  • The use of polar aprotic solvents stabilizes the intermediates and enhances reaction rates.

Advantages of the Copper-Mediated S-Benzylation Method

Summary Table: Preparation Overview

Step Description Key Reagents/Conditions Outcome
1. Isotopic Labeling Incorporate 13C at carbon-3 in cysteine precursor Biosynthesis or chemical synthesis 3-13C L-cysteine or cystine
2. Thiolate Formation Cleavage of disulfide bond in cystine with copper agent Copper salts, polar aprotic solvent Copper thiolate intermediate
3. S-Benzylation Reaction of thiolate with benzyl bromide Benzyl bromide, 115–125°C, 2–6 hours L-Cysteine, S-benzyl (3-13C)
4. Purification Isolation of product Chromatography or crystallization Pure, enantiomerically enriched
5. Storage Protect from light, refrigerate Store at −5 °C to 5 °C Stable isotopically labeled compound

Research Findings and Applications

  • The copper-mediated S-benzylation method has been demonstrated to yield high-purity S-benzyl cysteine derivatives with excellent stereochemical control, essential for NMR studies where isotopic labeling is critical.
  • Enantiomeric excesses above 99% minimize complications in biological assays and structural studies.
  • The method's compatibility with 13C labeling makes it a standard approach in preparing isotopically labeled amino acid derivatives for metabolic and proteomic research.

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing L-Cysteine, S-Benzyl (3-¹³C), and how does isotopic labeling at the 3-position impact reaction conditions?

  • Answer : The synthesis typically involves nucleophilic substitution between L-cysteine and benzyl halides under mild conditions (e.g., dimethylformamide or dioxane solvents) to protect the thiol group. Isotopic labeling at the 3-carbon (C-3) requires using ¹³C-enriched precursors during cysteine synthesis. The reaction must avoid harsh conditions to preserve isotopic integrity, as excessive heat or strong acids may degrade the labeled carbon . Characterization via ¹³C-NMR or mass spectrometry (MS) confirms isotopic incorporation .

Q. Why is the ¹³C label specifically placed at the C-3 position in this compound, and how does this enhance metabolic or biosynthetic studies?

  • Answer : The C-3 position corresponds to the β-carbon of cysteine, critical for tracking metabolic pathways like the transsulfuration pathway or biosynthesis of sulfur-containing molecules (e.g., glutathione). In studies of benzothiazole ring formation (e.g., firefly luciferin biosynthesis), isotopic enrichment at C-3 allows precise tracing of carbon elimination or retention using MS or isotope-ratio mass spectrometry (IRMS) .

Q. What analytical techniques are essential for verifying the purity and isotopic enrichment of L-Cysteine, S-Benzyl (3-¹³C)?

  • Answer : Key methods include:

  • ¹³C-NMR : Confirms isotopic labeling position and chemical environment.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic enrichment (e.g., m/z shifts in parent/fragment ions) .
  • HPLC/LC-MS : Assesses chemical purity and detects by-products from incomplete benzylation or degradation.
  • Elemental Analysis : Quantifies sulfur and nitrogen content to confirm stoichiometry .

Q. What safety precautions are critical when handling L-Cysteine, S-Benzyl derivatives in the laboratory?

  • Answer : Despite lacking direct safety data for this specific compound, analogous S-benzyl cysteine derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products.
  • Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact.
  • Storage : Inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can L-Cysteine, S-Benzyl (3-¹³C) be used to resolve contradictions in isotopic tracing data for cysteine-dependent pathways?

  • Answer : Contradictions often arise from isotopic scrambling or differential retention of labeled carbons. For example, in firefly luciferin biosynthesis, studies using L-Cys[3-¹³C] revealed that the carboxyl group (C-1) is eliminated, while the C-3 carbon is retained in the benzothiazole ring. This clarifies conflicting hypotheses about carbon loss pathways. Experimental replication with position-specific labels and MS/MS fragment analysis is key .

Q. What experimental design considerations are critical when incorporating L-Cysteine, S-Benzyl (3-¹³C) into protein folding or enzyme mechanism studies?

  • Answer :

  • Isotope Effects : The ¹³C label may subtly alter reaction kinetics; control experiments with unlabeled compound are necessary.
  • Thiol Protection/Deprotection : The S-benzyl group must be selectively removed (e.g., via Na/NH₃) without disrupting the isotopic label.
  • Tracer Concentration : Use sub-stoichiometric amounts to avoid perturbing natural metabolic fluxes .

Q. How can researchers address challenges in reproducing literature results involving S-benzyl cysteine derivatives?

  • Answer : Reproducibility issues often stem from:

  • Synthetic Variability : Impurities in benzyl halides or solvent traces. Validate precursors via GC-MS.
  • Isotopic Dilution : Cross-contamination with unlabeled compounds; use dedicated glassware and MS-based quality checks.
  • Data Interpretation : Misassignment of MS peaks; compare fragmentation patterns with reference spectra .

Q. What advanced applications does L-Cysteine, S-Benzyl (3-¹³C) enable in studying sulfur-containing natural products?

  • Answer : The compound is pivotal for:

  • Biosynthetic Pathway Elucidation : Tracing sulfur incorporation into thiopeptides or siderophores.
  • Mechanistic Studies : Probing cysteine desulfurases or sulfurtransferases via kinetic isotope effect (KIE) measurements.
  • Structural NMR : ¹³C-labeled sites enhance resolution in protein or metabolite structure determination .

Methodological Tables

Application Key Technique Considerations Reference
Isotopic Tracing in BiosynthesisHRMS with CID FragmentationMonitor m/z 282→236/178 for C-3 retention
Synthetic Purity AssessmentReverse-Phase HPLCUse C18 column; acetonitrile/water gradient
Protein Folding Studies¹³C-Dynamic Nuclear PolarizationRequires high-field NMR (>500 MHz)

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